molecular formula C16H18ClN3 B586212 2,5,19-Triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride CAS No. 1188265-41-9

2,5,19-Triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride

Cat. No.: B586212
CAS No.: 1188265-41-9
M. Wt: 287.79 g/mol
InChI Key: GQDIPJUVTBHNKV-UHFFFAOYSA-N
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Scientific Research Applications

Desmethyl Mirtazapine (hydrochloride) has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used for the study of its chemical properties and reactions. In biology, it is used to understand its effects on biological systems. In medicine, it is used for therapeutic drug monitoring and to study its pharmacological effects . In industry, it is used for the development of new drugs and formulations .

Mechanism of Action

Target of Action

Desmethyl Mirtazapine Dihydrochloride, a metabolite of Mirtazapine , primarily targets alpha-2 adrenergic receptors . These receptors play a crucial role in the regulation of neurotransmitter release, particularly norepinephrine, and are involved in various physiological processes such as attention, memory, and sleep .

Mode of Action

Desmethyl Mirtazapine Dihydrochloride acts as an alpha-2 adrenergic antagonist . This inhibition of alpha-2 adrenergic receptors results in increased release of norepinephrine and serotonin, neurotransmitters that are often deficient in individuals with depression .

Biochemical Pathways

The biochemical pathways affected by Desmethyl Mirtazapine Dihydrochloride are primarily those involving noradrenergic and serotonergic neurotransmission . By blocking alpha-2 adrenergic receptors, it enhances the release of norepinephrine and serotonin. This increased neurotransmitter availability can then lead to downstream effects such as improved mood and reduced symptoms of depression .

Pharmacokinetics

Desmethyl Mirtazapine Dihydrochloride exhibits several key pharmacokinetic properties :

Result of Action

The molecular and cellular effects of Desmethyl Mirtazapine Dihydrochloride’s action primarily involve the enhancement of noradrenergic and serotonergic neurotransmission . This can lead to a variety of effects, including improved mood, reduced anxiety, and alleviation of depressive symptoms .

Action Environment

The action of Desmethyl Mirtazapine Dihydrochloride can be influenced by various environmental factors. For instance, its pharmacokinetics can be affected by factors such as age, gender, and the presence of liver or renal impairment . Furthermore, its efficacy and stability can be influenced by the individual’s overall health status, co-administration with other medications, and genetic factors related to metabolism .

Future Directions

Mirtazapine, the parent drug of Desmethyl Mirtazapine Dihydrochloride, has been found to have potential therapeutic effects in various conditions associated with depression, such as liver, kidney, cardiovascular, respiratory, infertility, heavy metal-induced neurotoxicity, and pruritus . These positive outcomes of scientific investigations motivate more clinical trials for a golden exceptional antidepressant in different conditions .

Biochemical Analysis

Biochemical Properties

Desmethyl Mirtazapine Dihydrochloride has been found to interact with various biomolecules. It is an alpha-adrenergic antagonist, an anxiolytic drug, a H1-receptor antagonist, a histamine antagonist, and a serotonergic antagonist . These interactions suggest that Desmethyl Mirtazapine Dihydrochloride plays a role in various biochemical reactions.

Cellular Effects

Desmethyl Mirtazapine Dihydrochloride has been shown to have effects on various types of cells and cellular processes. It is hypothesized to have antidepressant effects due to the synergy between noradrenergic and serotonergic actions . It is effective in treating major depressive disorder and depression associated with various diseases .

Molecular Mechanism

The mechanism of action of Desmethyl Mirtazapine Dihydrochloride involves its binding interactions with biomolecules and its influence on gene expression. It acts as an antagonist at presynaptic α2, 5-HT2C, and 5-HT7 receptors . It also selectively inhibits noradrenaline reuptake and acts as a partial 5-HT1A receptor agonist .

Temporal Effects in Laboratory Settings

It has been observed that a significant correlation exists between total plasma concentration of Desmethyl Mirtazapine Dihydrochloride and peak insulin in the mOGTT after 60 minutes .

Metabolic Pathways

Desmethyl Mirtazapine Dihydrochloride is involved in various metabolic pathways. It is a metabolite of Mirtazapine, formed by the cytochrome P450 (CYP) isoform CYP3A4

Preparation Methods

Synthetic Routes and Reaction Conditions: Desmethyl Mirtazapine (hydrochloride) can be synthesized through the demethylation of mirtazapine. The process involves the use of specific reagents and conditions to achieve the desired product. One common method involves the use of high-performance liquid chromatography (HPLC) for the determination and extraction of mirtazapine and its metabolites .

Industrial Production Methods: The industrial production of Desmethyl Mirtazapine (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions. The process may include ultrasonic-assisted magnetic dispersive solid-phase microextraction coupled with HPLC for efficient extraction and determination .

Chemical Reactions Analysis

Types of Reactions: Desmethyl Mirtazapine (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation and utilization in different applications.

Common Reagents and Conditions: Common reagents used in the reactions involving Desmethyl Mirtazapine (hydrochloride) include potassium phosphate buffer, acetonitrile, and triethylamine . These reagents are used under specific conditions to achieve the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of Desmethyl Mirtazapine (hydrochloride) include its metabolites, such as 8-hydroxy mirtazapine . These products are essential for further research and applications.

Comparison with Similar Compounds

Desmethyl Mirtazapine (hydrochloride) is unique compared to other similar compounds due to its specific chemical structure and pharmacological profile. Similar compounds include mirtazapine, 8-hydroxy mirtazapine, and other metabolites of mirtazapine . The uniqueness of Desmethyl Mirtazapine (hydrochloride) lies in its specific interactions with molecular targets and its distinct pharmacological effects.

Properties

IUPAC Name

2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3.ClH/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19;/h1-7,15,17H,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDIPJUVTBHNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901345612
Record name N-Desmethyl mirtazapine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188265-41-9
Record name N-Desmethyl mirtazapine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5,19-Triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride
Reactant of Route 2
2,5,19-Triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride
Reactant of Route 3
2,5,19-Triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride
Reactant of Route 4
2,5,19-Triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride
Reactant of Route 5
Reactant of Route 5
2,5,19-Triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride
Reactant of Route 6
2,5,19-Triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride

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